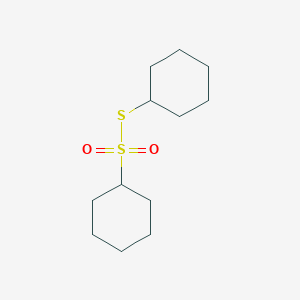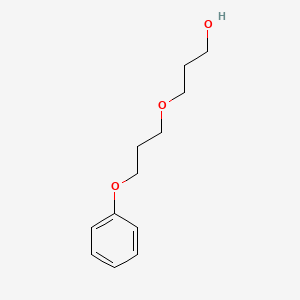
3-(3-Phenoxypropoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenoxypropoxy)propan-1-ol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-(3-Phenoxypropoxy)propan-1-ol can be synthesized through the reaction of phenol with 3-chloropropanol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbon in 3-chloropropanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-Phenoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(3-Phenoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3-Phenoxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Phenoxy-1-propanol: Similar structure but lacks the additional propoxy group.
3-Phenylpropan-1-ol: Contains a phenyl group instead of a phenoxy group.
2-Phenoxyethanol: Shorter carbon chain and different functional group arrangement
Uniqueness
3-(3-Phenoxypropoxy)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended carbon chain and phenoxy group make it suitable for various specialized applications, distinguishing it from other similar compounds.
特性
CAS番号 |
5457-73-8 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
3-(3-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c13-8-4-9-14-10-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
InChIキー |
KXSXYMFBORCGQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCCOCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


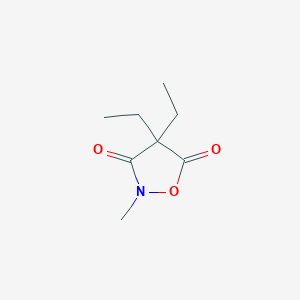
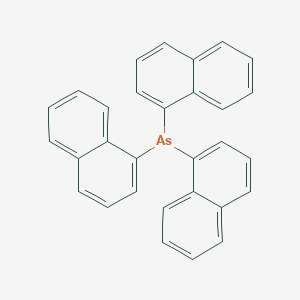
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
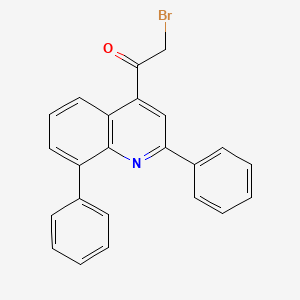
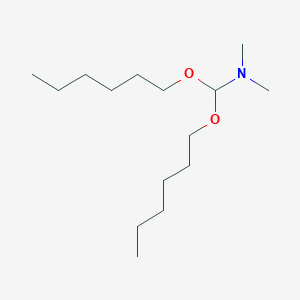
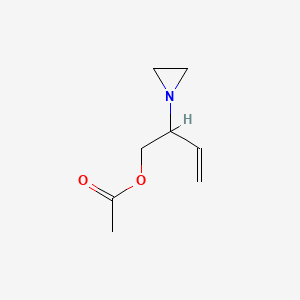
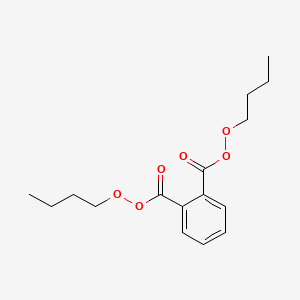

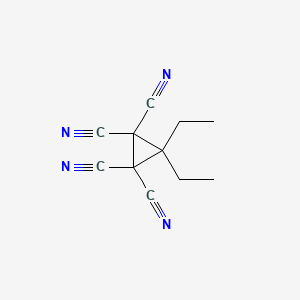
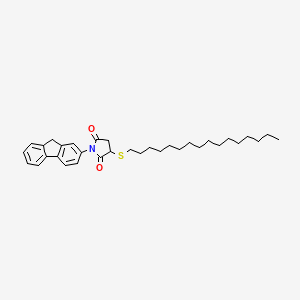
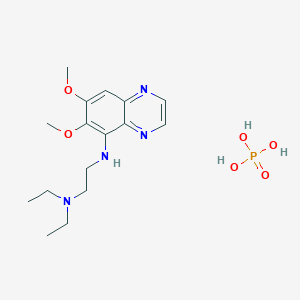
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
